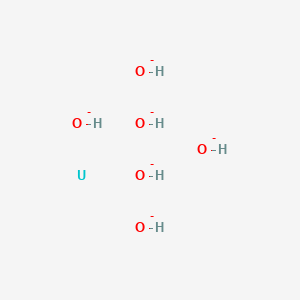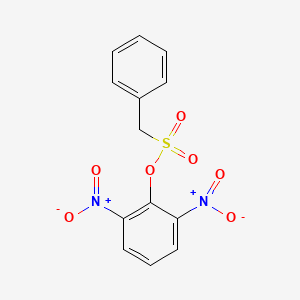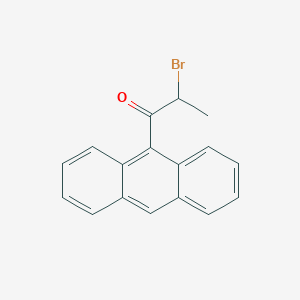
1-(Anthracen-9-YL)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-9-YL)-2-bromopropan-1-one is an organic compound that features an anthracene moiety attached to a bromopropanone group. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The bromopropanone group introduces reactivity, making this compound valuable in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-YL)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(anthracen-9-yl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Anthracen-9-YL)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The anthracene moiety can undergo oxidation to form anthraquinone derivatives, which are useful in dye and pigment industries.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation reactions produce anthraquinone derivatives.
- Reduction reactions result in alcohol derivatives.
Applications De Recherche Scientifique
1-(Anthracen-9-YL)-2-bromopropan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Anthracen-9-YL)-2-bromopropan-1-one involves its reactivity due to the bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparaison Avec Des Composés Similaires
9-(4-Phenyl)anthracene: Similar structure with a phenyl group instead of a bromopropanone group.
9-(4-Phenylethynyl)anthracene: Features an ethynyl linkage, providing different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, enhancing its photophysical properties.
Uniqueness: 1-(Anthracen-9-YL)-2-bromopropan-1-one is unique due to the presence of both the anthracene moiety and the reactive bromopropanone group. This combination allows for versatile chemical transformations and applications in various fields, distinguishing it from other anthracene derivatives .
Propriétés
Numéro CAS |
53871-97-9 |
|---|---|
Formule moléculaire |
C17H13BrO |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
1-anthracen-9-yl-2-bromopropan-1-one |
InChI |
InChI=1S/C17H13BrO/c1-11(18)17(19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3 |
Clé InChI |
IMXAXSZYWCYYJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


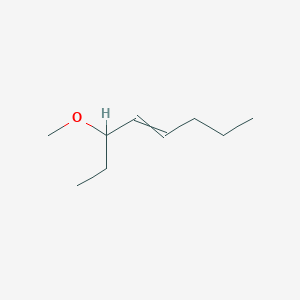
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
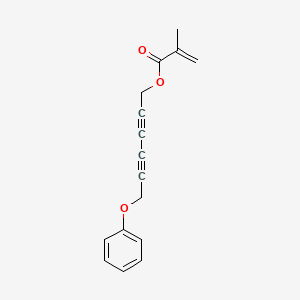
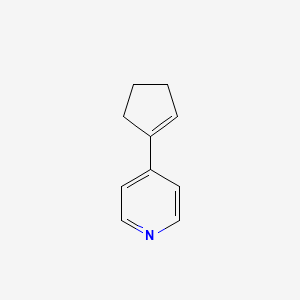
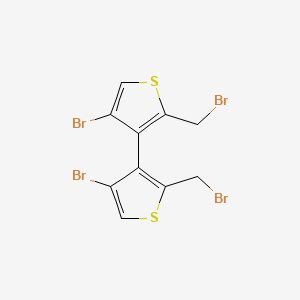
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
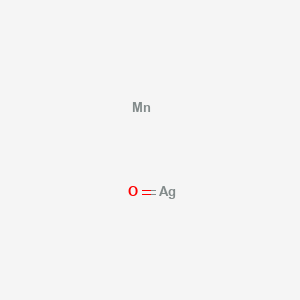
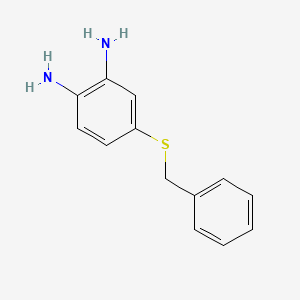
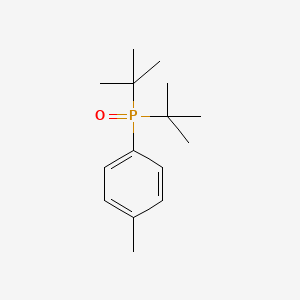
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

